Methyl 6-aminoquinoline-5-carboxylate
Description
Methyl 6-aminoquinoline-5-carboxylate is a quinoline derivative characterized by an amino group at position 6 and a methyl ester at position 5 of the quinoline ring.
Properties
CAS No. |
681246-33-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,12H2,1H3 |
InChI Key |
FIXBNTGMWHOFHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 6-aminoquinoline-5-carboxylate with structurally related quinoline derivatives, focusing on substituent positions, functional groups, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Solubility: The amino group in this compound increases polarity compared to non-amino analogs like methyl quinoline-5-carboxylate, suggesting improved aqueous solubility . Lipophilic groups (e.g., phenyl in methyl 5-amino-8-methoxy-4-phenylquinoline-6-carboxylate) enhance membrane permeability, critical for bioactive molecules .
Toxicity and Safety: Methyl 2-acetamidoquinoline-6-carboxylate is classified as acutely toxic (Category 4) across multiple exposure routes, necessitating stringent handling protocols . By contrast, the amino-substituted analog may exhibit different toxicity due to reduced metabolic activation.
Synthetic Challenges: Introducing amino groups at position 6 (vs. acetamido or chloro substituents) requires selective protection-deprotection strategies, as seen in the synthesis of methyl 5-amino-8-methoxy-4-phenylquinoline-6-carboxylate .
Critical Analysis of Contradictions and Limitations
- Data Gaps: Direct spectroscopic or pharmacological data for this compound are absent in the provided evidence. Inferences rely on structurally related compounds.
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